molecular formula C17H28O2S B597723 11-Mercaptoundecylhydroquinone CAS No. 185839-47-8

11-Mercaptoundecylhydroquinone

Cat. No.: B597723
CAS No.: 185839-47-8
M. Wt: 296.469
InChI Key: DYYJRXGKNZGOIX-UHFFFAOYSA-N
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Description

11-Mercaptoundecylhydroquinone is a specialized bifunctional compound designed for advanced surface chemistry and materials science research. This molecule integrates a hydroquinone redox center with a long-chain alkanethiol, making it an invaluable reagent for constructing highly ordered self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The hydroquinone moiety is a well-characterized, reversible redox couple, allowing researchers to create electroactive surfaces for real-time monitoring of biochemical interactions. For instance, similar hydroquinone-terminated alkanethiols have been successfully used in conjunction with cyclic voltammetry to quantitatively monitor enzyme kinetics for systems like cutinase acting on immobilized substrates . The thiol group provides a stable anchor to gold, while the terminal hydroquinone can be used to immobilize enzyme substrates or act as a redox-active probe. The long 11-carbon alkyl chain promotes the formation of a dense, well-ordered monolayer, which helps minimize non-specific protein binding and creates a stable, bio-inert background for specific assays . Hydroquinone is a known inhibitor of the tyrosinase enzyme, which is central to melanin production . Therefore, surfaces functionalized with this compound may have applications in studying dermatologically relevant processes or in screening for depigmenting agents. Researchers can leverage this compound to develop sophisticated biosensing platforms, study interfacial electron transfer, and create model systems for investigating enzymatic reactions at solid-liquid interfaces. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(11-sulfanylundecyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2S/c18-16-11-12-17(19)15(14-16)10-8-6-4-2-1-3-5-7-9-13-20/h11-12,14,18-20H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYJRXGKNZGOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CCCCCCCCCCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746401
Record name 2-(11-Sulfanylundecyl)benzene-1,4-diol
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Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185839-47-8
Record name 2-(11-Sulfanylundecyl)benzene-1,4-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185839-47-8
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Synthetic Methodologies and Chemical Functionalization of 11 Mercaptoundecylhydroquinone

Established Synthetic Routes to 11-Mercaptoundecylhydroquinone

The synthesis of this compound (H₂Q(CH₂)₁₁SH) is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. Several synthetic pathways have been reported, primarily involving the construction of the alkylhydroquinone moiety followed by the introduction or deprotection of the terminal thiol group.

Precursor Chemistry and Reaction Mechanisms

One of the established synthetic routes to this compound was reported by Hickman and colleagues. hokudai.ac.jp This procedure begins with the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) with 11-bromoundecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a solvent like dichloroethane. hokudai.ac.jp The resulting ketone, 11-bromo-1-(2,5-dimethoxyphenyl)undecan-1-one, is then reduced. Following the reduction, the methoxy (B1213986) protecting groups on the hydroquinone (B1673460) are removed, and the terminal bromide is converted to a thiol group using a sulfur nucleophile like thioacetic acid, followed by hydrolysis. hokudai.ac.jp

A plausible reaction mechanism for the initial Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of 11-bromoundecanoyl chloride with AlCl₃. This acylium ion then attacks the electron-rich 1,4-dimethoxybenzene ring, followed by rearomatization to yield the ketone. The subsequent reduction of the ketone can be achieved through various methods, such as a Clemmensen or Wolff-Kishner reduction, to yield the alkyl-substituted dimethoxybenzene. Demethylation of the methoxy groups is typically accomplished using strong acids like hydrobromic acid or Lewis acids like boron tribromide. The final step, the conversion of the terminal alkyl bromide to a thiol, often proceeds via a nucleophilic substitution reaction with a protected thiol equivalent, such as potassium thioacetate (B1230152), to form a thioacetate ester. This ester is then hydrolyzed under basic or acidic conditions to yield the final this compound. ias.ac.in

An alternative approach involves the protection of the thiol group prior to its attachment to the hydroquinone moiety. acs.org For instance, a thiol can be protected with a triphenylmethyl (trityl) group. This protected thiol can then be incorporated into a molecule that is subsequently reacted with a masked hydroquinone derivative. acs.org Deprotection of both the hydroquinone and the thiol at the final stages of the synthesis yields the desired product. acs.org

The reaction of p-benzoquinone with trialkylboranes is another method for the preparation of alkylhydroquinones. acs.orgescholarship.org This reaction proceeds via a reductive alkylation mechanism. acs.org

Optimization of Synthetic Pathways for Yield and Purity

The optimization of the synthesis of this compound is crucial for obtaining high yields and purity, which are essential for its applications in forming well-ordered self-assembled monolayers. General strategies for optimizing similar organic transformations can be applied to this synthesis.

For the synthesis of the thioether linkage, which is analogous to the formation of the thiol from an alkyl halide, reaction conditions such as the choice of solvent, base, and temperature play a significant role. mdpi.comsid.ir The use of water as a solvent in the alkylation of thiols has been shown to be an environmentally friendly and efficient method, often leading to high yields and simplified workup procedures. sid.ir The choice of base, such as potassium carbonate or triethylamine, can also influence the reaction rate and yield. sid.ir

In the conversion of alkyl halides to thiols, the use of thiourea (B124793) followed by hydrolysis is a common method. ias.ac.inarkat-usa.org Optimizing the stoichiometry of the reactants and the reaction time is critical to maximize the formation of the desired S-alkylisothiouronium salt intermediate and minimize side reactions. arkat-usa.org Microwave-assisted synthesis has also been employed to accelerate the reaction between alkyl halides and thiourea in water, leading to shorter reaction times and high yields. rsc.org

Purification of the final product is often achieved through column chromatography. hokudai.ac.jp The choice of the stationary and mobile phases is critical for the effective separation of this compound from any remaining starting materials or byproducts.

Strategies for Chemical Functionalization of this compound Derivatives

The unique structure of this compound allows for its versatile functionalization, enabling its use in a wide range of applications, from surface modification to the creation of complex polymer architectures.

Tailoring Terminal Group Reactivity for Surface Conjugation

The primary application of this compound is in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. hokudai.ac.jpresearchgate.netacs.orgsigmaaldrich.com The thiol (-SH) group at the terminus of the undecyl chain has a strong affinity for gold, leading to the spontaneous formation of a stable gold-sulfur bond. researchgate.netacs.org This directed adsorption results in the formation of a densely packed, ordered monolayer where the alkyl chains are oriented away from the surface, and the hydroquinone headgroups are exposed to the surrounding environment. researchgate.netacs.org

The structure and properties of these SAMs can be influenced by the concentration of the thiol solution and the immersion time of the substrate. researchgate.netacs.org These hydroquinone-terminated SAMs are electrochemically active, and their redox behavior can be studied using techniques like cyclic voltammetry. researchgate.netacs.org The ability to form well-defined, functional surfaces makes this compound a key component in the development of sensors, biosensors, and molecular electronic devices. dv-expert.org

Covalent Grafting and Polymerization Techniques Involving Thiol-Hydroquinone Moieties

The thiol and hydroquinone moieties of this compound and its derivatives can be utilized in various covalent grafting and polymerization reactions.

Grafting To and From Approaches:

The "grafting to" approach involves the attachment of pre-synthesized polymer chains with a reactive end group to a surface functionalized with a complementary group. For instance, a surface with immobilized this compound could potentially react with a polymer containing a thiol-reactive group. More commonly, the thiol group of this compound is used to graft it onto a surface or nanoparticle. researchgate.netacs.orgresearchgate.netacs.orgresearchgate.net

The "grafting from" approach involves initiating polymerization from a surface-immobilized initiator. While not directly involving this compound as the initiator itself, surfaces functionalized with it can be further modified to attach an initiator for subsequent polymerization.

Thiol-Ene Polymerization:

Thiol-ene polymerization is a robust and efficient click chemistry reaction that proceeds via a radical-mediated step-growth mechanism between a thiol and an alkene (ene). nih.govacs.org Hydroquinone and its derivatives are often used as inhibitors to prevent premature polymerization in thiol-ene formulations. researchgate.netgoogle.com However, the hydroquinone moiety can also be incorporated into the monomer structure itself, allowing for the synthesis of polymers with redox-active side chains. google.com The thiol group of a derivative of this compound could participate in thiol-ene polymerization, leading to the formation of linear or cross-linked polymers with pendant hydroquinone groups. nih.govacs.orgyoutube.com

Covalent Grafting onto Nanoparticles and Polymers:

This compound has been used to functionalize the surface of nanoparticles, such as cadmium selenide (B1212193) (CdSe) quantum dots. researchgate.netacs.orgresearchgate.netresearchgate.net The thiol group anchors the molecule to the nanoparticle surface, while the hydroquinone headgroup can interact with a polymer matrix, for example, through hydrogen bonding. acs.orgresearchgate.net This allows for the selective incorporation of these functionalized nanoparticles into specific domains of block copolymers, leading to the formation of well-ordered nanocomposite materials. researchgate.netacs.orgresearchgate.net

Furthermore, the principles of covalent grafting can be applied to attach thiol-hydroquinone moieties to various polymer backbones. mdpi.comnih.govrsc.orgrsc.orgrsc.orgresearchgate.net This can be achieved through various chemical reactions that target either the thiol or the hydroquinone group, leading to the creation of functional polymers with tailored properties.

Fundamental Investigations of Self Assembled Monolayers Sams of 11 Mercaptoundecylhydroquinone

Formation Mechanisms and Kinetics of 11-Mercaptoundecylhydroquinone SAMs

The formation of this compound SAMs on a gold surface is a spontaneous process driven by the strong affinity of sulfur for gold. This process can be understood through its kinetics and the thermodynamic principles that govern the adsorption behavior.

The assembly of alkanethiols on gold is a complex process that is generally understood to occur in two main steps. Initially, there is a rapid adsorption of molecules onto the surface, followed by a slower reorganization phase where the molecules arrange into a more ordered, densely packed monolayer. The initial adsorption is largely driven by the strong, exothermic interaction between the sulfur headgroup of the thiol and the gold substrate, leading to the formation of a gold-thiolate bond.

The environment from which the SAM is formed plays a crucial role in the quality and structure of the resulting monolayer. Key solution-phase parameters include the choice of solvent, the concentration of the thiol, and the immersion time.

Solvent: The solvent affects the solubility of the thiol and its interaction with the substrate. Ethanol is a commonly used solvent for forming alkanethiol SAMs on gold due to its ability to dissolve a wide range of thiols and its favorable interaction with the gold surface. The solvent can also influence the packing density and ordering of the SAM. For instance, the choice of solvent can affect the solvation of the molecules in solution and at the interface, thereby influencing the kinetics and thermodynamics of assembly. researchgate.net

Concentration: The concentration of the thiol in the solution directly impacts the rate of SAM formation. Higher concentrations generally lead to faster initial adsorption rates. nih.govrsc.org However, an optimal concentration often exists for achieving a well-ordered, defect-free monolayer. nih.gov Very high concentrations can sometimes lead to the formation of disordered or multilayered structures. Molecular dynamics simulations have shown that the initial growth rate and surface coverage are dependent on the ligand concentration, with an optimal surface coverage being achieved at a certain high concentration. nih.gov

Immersion Time: The formation of a highly ordered SAM is not instantaneous. While the initial adsorption can be rapid, sometimes occurring within minutes, the subsequent organization and annealing of the monolayer to a more crystalline state can take several hours. nih.gov Studies on other alkanethiols have shown that extending the immersion time from minutes to hours can lead to a more ordered and densely packed monolayer. nih.gov

The following table summarizes the general influence of these parameters on SAM formation, which is expected to be applicable to this compound.

ParameterGeneral Influence on SAM Formation
Solvent Affects solubility of the thiol, can influence packing density and ordering.
Concentration Higher concentrations lead to faster initial adsorption; an optimal concentration exists for high-quality SAMs. nih.govrsc.org
Immersion Time Longer times generally lead to more ordered and densely packed monolayers. nih.govnih.gov

Adsorption Behavior and Thermodynamic Considerations on Gold Surfaces

Structural Elucidation of this compound SAMs

For long-chain alkanethiols on a Au(111) surface, the molecules typically adopt a standing-up orientation to maximize the van der Waals interactions between the alkyl chains. This results in a dense, quasi-crystalline structure. The alkyl chains are generally tilted at an angle of approximately 30° with respect to the surface normal. While specific structural data for this compound SAMs are not widely available, it is anticipated that they would adopt a similar packed structure. The terminal hydroquinone (B1673460) group, being bulkier than a simple methyl group, might influence the precise packing density and tilt angle. Techniques such as X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) are instrumental in determining these structural parameters for similar systems. nih.gov

A key feature of this compound is its hydroquinone terminal group, which is capable of forming strong intermolecular hydrogen bonds. libretexts.orgyoutube.com These hydrogen bonds, acting in concert with the van der Waals forces between the alkyl chains, are expected to play a significant role in the formation of highly ordered two-dimensional arrays. The hydrogen bonding network can provide additional stability to the monolayer and dictate the lateral arrangement of the molecules. libretexts.orgyoutube.commdpi.comnih.govrsc.org The ability of the hydroquinone moieties to interact with each other can lead to the formation of well-defined domains with specific packing motifs. The presence of such directional interactions is crucial for creating highly ordered surfaces, which is a prerequisite for many applications in molecular electronics and sensing.

Molecular Packing Density and Orientation within Monolayer Structures

Stability and Degradation Pathways of this compound SAMs in Various Environments

The long-term performance and reliability of devices based on SAMs depend critically on the stability of the monolayer in its operating environment. Degradation can occur through various pathways, including desorption of molecules, chemical reactions, and structural rearrangements.

The stability of alkanethiol SAMs on gold is generally high due to the strong Au-S bond. However, they can be susceptible to degradation under certain conditions.

Thermal Stability: Alkanethiol SAMs can desorb from the gold surface at elevated temperatures. core.ac.uk The desorption temperature is dependent on the length of the alkyl chain, with longer chains generally leading to higher thermal stability due to increased van der Waals interactions. nih.govdtu.dk The presence of intermolecular hydrogen bonding from the hydroquinone groups in this compound SAMs is expected to further enhance their thermal stability compared to simple alkanethiols. nih.gov However, at very high temperatures, decomposition of the molecule itself, such as C-S bond cleavage, can occur. core.ac.uk

Electrochemical Stability: The electrochemical environment, particularly the applied potential and the pH of the electrolyte, can affect the stability of the SAM. At extreme potentials, both oxidative and reductive desorption of the thiolates can occur. The hydroquinone group is redox-active, which means it can be oxidized to the corresponding quinone. This redox process is generally reversible, but repeated cycling or holding at extreme potentials could potentially lead to degradation of the monolayer.

Environmental Stability: Exposure to ambient conditions, including light, oxygen, and humidity, can also lead to the degradation of SAMs over time. nih.govmdpi.com For instance, some SAMs have been shown to degrade upon exposure to ambient light. mdpi.com The hydroquinone moiety can be susceptible to oxidation, which could be accelerated by exposure to light and oxygen. The stability of the SAM in different solvent environments is also a critical factor, as some solvents may induce desorption or structural changes in the monolayer. Studies on other SAMs have shown that even incubation in aqueous media can lead to molecular desorption over time. nih.gov

The following table provides a qualitative overview of the stability of alkanethiol SAMs, which can be considered as a general guide for this compound SAMs.

EnvironmentPotential Degradation Pathways
Thermal Molecular desorption at elevated temperatures; C-S bond cleavage at higher temperatures. core.ac.uk
Electrochemical Oxidative or reductive desorption at extreme potentials; redox cycling of the hydroquinone group.
Ambient Oxidation of the hydroquinone group; light-induced degradation; desorption in certain solvents. nih.govmdpi.com

Environmental and Thermal Stability Studies

The stability of self-assembled monolayers (SAMs) under various environmental conditions and thermal stress is a critical determinant of their practical utility. For this compound SAMs on gold, stability is influenced by a combination of factors including the strong gold-thiolate bond, the van der Waals interactions between the long alkyl chains, and potential intermolecular hydrogen bonding between the terminal hydroquinone groups.

Environmental Stability:

The environmental stability of this compound SAMs is generally considered to be robust in controlled environments. The long alkyl chains contribute to a densely packed monolayer, which can act as a barrier to environmental contaminants. However, exposure to certain solvents, extreme pH conditions, and atmospheric oxidants can affect the integrity of the monolayer over time.

Studies on similar long-chain alkanethiol SAMs have shown that the choice of solvent is critical. While the SAMs are stable in many organic solvents, exposure to some solvents can lead to the partial or complete desorption of the molecules. The stability in aqueous solutions is particularly relevant for biological applications. The hydroquinone terminus can influence the monolayer's interaction with the aqueous environment, and its stability can be pH-dependent.

Environmental Condition Observed Effect on SAM Integrity Primary Influencing Factors
Ambient Air Gradual oxidation of the hydroquinone moiety and potential slow desorption over extended periods.Presence of atmospheric oxygen and humidity.
Aqueous Solution (Neutral pH) Generally stable for short to moderate durations.Water can slowly penetrate defects in the monolayer.
Aqueous Solution (Acidic/Basic) Potential for accelerated desorption and/or reaction of the hydroquinone group.pH affects the protonation state of the hydroquinone and the stability of the gold-thiolate bond.
Organic Solvents (e.g., Ethanol, Hexane) Stability varies; some solvents can induce disorder or desorption.Solvent polarity and its ability to solvate the alkyl chains and terminal groups.

Thermal Stability:

The thermal stability of this compound SAMs is significantly enhanced by the long undecyl chains. The van der Waals forces between these chains contribute to a higher thermal energy requirement to induce disorder and desorption compared to shorter-chain analogues. The potential for hydrogen bonding between the hydroquinone head groups can further stabilize the monolayer, increasing its thermal robustness.

Temperature-programmed desorption (TPD) studies on analogous alkanethiol SAMs reveal that desorption often occurs in a stepwise manner. Initially, at lower temperatures, there is a disordering of the alkyl chains from an all-trans conformation to a more liquid-like state. At higher temperatures, the cleavage of the gold-sulfur bond and subsequent desorption of the molecules or their fragments occur. For long-chain thiols, this desorption temperature is typically above 150°C.

Temperature Range (°C) Observed Phenomenon Underlying Mechanism
25 - 100 Increased molecular motion and potential for minor conformational disorder.Thermal energy induces vibrations and rotations in the alkyl chains.
100 - 150 Onset of significant conformational disordering (gauche defects).Van der Waals interactions are partially overcome.
> 150 Desorption of the molecules from the gold surface.Cleavage of the Au-S bond and/or C-S bond.

It is important to note that the exact temperatures for these transitions can be influenced by the heating rate, the ambient environment (e.g., vacuum vs. air), and the quality of the initial monolayer.

Mechanisms of Desorption and Surface Reorganization

The desorption and surface reorganization of this compound SAMs are dynamic processes crucial for understanding the long-term behavior and potential for surface modification.

Mechanisms of Desorption:

Desorption of alkanethiols from a gold surface can proceed through several proposed mechanisms:

Reductive Desorption: In electrochemical environments, applying a sufficiently negative potential can reduce the gold-thiolate bond, leading to the desorption of the thiolate species into the electrolyte. The long alkyl chain of this compound contributes to a more negative desorption potential compared to shorter-chain thiols, indicating greater stability. nsf.gov

Thermal Desorption: As discussed previously, heating provides the energy to overcome the binding energy of the molecule to the surface. This can involve the desorption of the intact molecule or fragmentation through C-S bond cleavage. rsc.org

Solvent-Induced Desorption: Certain solvents can facilitate desorption by solvating the monolayer and reducing the energetic barrier for molecules to leave the surface. This process is often initiated at defect sites in the monolayer. rsc.org

Competitive Desorption: Introduction of other surface-active species, such as other thiols, can lead to the displacement of the this compound molecules from the surface over time.

Surface Reorganization:

Even in the absence of complete desorption, the molecules within the SAM can undergo reorganization. This is a process driven by the system's tendency to minimize its free energy.

Annealing and Defect Healing: Immediately after formation from solution, SAMs can contain defects such as pinholes and disordered domains. Over time, or with gentle heating (annealing), the molecules can rearrange to form a more crystalline, well-ordered monolayer. This process involves the lateral diffusion of molecules on the surface to fill vacancies and optimize intermolecular interactions.

Phase Transitions: As a function of temperature or external stimuli, the monolayer can undergo phase transitions. For example, a well-ordered, tilted, crystalline phase at room temperature might transition to a more disordered, liquid-like phase at elevated temperatures.

Reorientation of Terminal Groups: The hydroquinone terminal groups may reorient in response to changes in the local environment, such as pH or the presence of specific analytes. This conformational flexibility is a key aspect of their use in responsive materials.

The dynamic nature of these SAMs, characterized by both their stability and their capacity for reorganization, is fundamental to their function. A thorough understanding of these processes is essential for the rational design of surfaces with tailored properties for advanced applications.

Integration of 11 Mercaptoundecylhydroquinone in Advanced Nanomaterials and Hybrid Composites

Surface Modification of Nanoparticles with 11-Mercaptoundecylhydroquinone

Surface modification is a critical step in tailoring the properties of nanoparticles for specific applications. This compound serves as a key surface ligand, forming a self-assembled monolayer (SAM) that not only passivates the nanoparticle surface but also imparts new chemical functionality. sigmaaldrich.com This dual role is essential for the stable integration of nanoparticles into larger, more complex material systems.

This compound is utilized for the functionalization of semiconductor nanocrystals, such as Cadmium Selenide (B1212193) (CdSe) quantum dots. dv-expert.orgresearchgate.net The thiol group at the end of the molecule's alkyl chain covalently bonds to the surface of the QD, effectively coating it with a stable organic layer. sigmaaldrich.com This surface passivation is crucial for maintaining the unique optical properties of the quantum dots. thno.org

The exposed hydroquinone (B1673460) group at the other end of the ligand provides a chemically active interface. This functionality is particularly important for incorporating the QDs into other materials, such as polymer matrices, for potential applications in sensors and optoelectronic devices. sigmaaldrich.comdv-expert.org The hydroquinone's ability to form strong hydrogen bonds is a key feature exploited in the directed self-assembly of nanocomposites. researchgate.netacs.org

In the realm of metallic nanoparticles, particularly gold (Au), this compound acts as a highly effective stabilizing ligand. nanopartz.comabvigen.com The strong affinity between sulfur and gold leads to the formation of a dense, well-ordered self-assembled monolayer on the nanoparticle surface. sigmaaldrich.com This process is fundamental to creating stable colloidal suspensions of gold nanoparticles and functionalizing surfaces like gold electrodes for applications in electrical energy storage. sigmaaldrich.comdv-expert.org

The design of this ligand is crucial; the long alkyl chain contributes to a robust and insulating layer, while the terminal hydroquinone group introduces specific chemical reactivity. beilstein-journals.org This contrasts with simpler thiol ligands, as the hydroquinone moiety provides a site for specific, non-covalent interactions, which is essential for building hierarchical structures. researchgate.netnih.gov

Functionalization of Quantum Dots (QDs) and Semiconductor Nanocrystals

Directed Self-Assembly in Nanoparticle-Polymer Hybrid Systems

The true potential of this compound is realized in its ability to direct the self-assembly of nanoparticles within polymer matrices. This "bottom-up" approach allows for the fabrication of highly ordered hybrid materials with precisely controlled nanostructures. nih.govrsc.org

Research has demonstrated the critical role of this compound in guiding the assembly of quantum dots within brush block copolymer (BBCP) architectures. researchgate.netacs.org Specifically, in systems using (polynorbornene-graft-poly(styrene))-block-(polynorbornene-graft-poly(ethylene oxide)) (PS-b-PEO) BBCPs, the process is driven by selective interactions. researchgate.netacs.org

Cadmium Selenide (CdSe) quantum dots, functionalized with this compound, are selectively incorporated into the poly(ethylene oxide) (PEO) domains of the self-assembled BBCP. researchgate.net This selectivity arises from strong hydrogen-bonding interactions between the hydroxyl groups of the hydroquinone ligand on the QD surface and the ether oxygen atoms in the PEO side chains. researchgate.netacs.org This specific interaction acts as a guiding force, precisely positioning the nanoparticles within the polymer superstructure.

The directed self-assembly mediated by this compound enables exceptional control over the morphology of the resulting nanocomposite. mdpi.com The specific hydrogen-bonding interactions ensure that the functionalized nanoparticles are placed exclusively within one domain of the block copolymer, leading to the formation of well-ordered, hierarchical structures. researchgate.net

This process allows for the creation of well-defined arrays of quantum dots within a periodic lamellar polymer matrix. researchgate.netacs.org Remarkably, this high degree of order is maintained even at high nanoparticle loading concentrations. The precise control over the polymer architecture and the nanoparticle interactions allows for the tuning of the composite's structural properties.

Table 1: Properties of Nanocomposites Formed by Directed Self-Assembly Using this compound-Modified QDs and PS-b-PEO Brush Block Copolymers
PropertyDescriptionValue/RangeReference
Resulting MorphologyThe structure formed by the selective incorporation of QDs into the polymer matrix.Well-ordered lamellar morphology researchgate.netacs.org
Nanoparticle ArrangementThe spatial distribution of quantum dots within the composite.Periodic QD arrays researchgate.netacs.org
Tunable Lattice SpacingThe controllable distance between the layers of the lamellar structure.46.2 nm to 145 nm researchgate.net
Maximum QD LoadingThe highest concentration of quantum dots that can be incorporated while maintaining the ordered structure.Up to 30 wt % (15 vol %) researchgate.net

Role of this compound in Brush Block Copolymer (BBCP) Architectures

Applications in Photonic Material Design and Optical Phenomena

The ability to create highly ordered arrays of quantum dots within a polymer matrix has significant implications for the field of photonics. advancedsciencenews.commit.edu The resulting nanocomposites are essentially one-dimensional photonic crystals, materials with a periodic variation in refractive index that allows them to control the propagation of light. researchgate.netacs.org

By precisely controlling the lamellar spacing of the block copolymer structure, which can be tuned from 46.2 to 145 nm, the material can be designed to reflect specific wavelengths of visible light. researchgate.netacs.org This makes these hybrid materials promising for applications such as tunable optical filters, sensors, and reflective coatings. acs.orgadvancedsciencenews.com Furthermore, the incorporation of a high concentration of well-ordered quantum dots, which are themselves optically active, creates an optical gain material platform suitable for the systematic investigation of advanced optical properties and the development of novel photonic devices. researchgate.netresearchgate.netacs.org

Creation of Tunable Photonic Crystals and Optical Gain Platforms

The integration of this compound into nanomaterial systems has been pivotal in the development of advanced optical materials, particularly in the fabrication of tunable photonic crystals and optical gain platforms. Research has demonstrated that this bifunctional molecule, featuring a thiol group at one end and a hydroquinone at the other, serves as an effective ligand for modifying the surface of quantum dots (QDs), enabling their precise assembly into highly ordered structures. researchgate.netacs.orgresearchgate.net

A notable strategy involves the use of Cadmium selenide (CdSe) nanoparticles functionalized with this compound. researchgate.netresearchgate.net These modified QDs can be selectively integrated into the poly(ethylene oxide) (PEO) domains of self-assembling (polynorbornene-graft-poly(styrene))-block-(polynorbornene-graft-poly(ethylene oxide)) (PS-b-PEO) brush block copolymers (BBCPs). researchgate.netacs.org The specific, strong hydrogen-bonding interactions between the hydroquinone moieties on the QD surfaces and the PEO brushes of the copolymers drive this selective incorporation. researchgate.netresearchgate.netacs.org

This directed assembly method allows for the creation of well-ordered, one-dimensional periodic lamellar polymer matrices, which function as one-dimensional photonic crystals. researchgate.netacs.org A key advantage of this approach is the wide tunability of the photonic crystal's lattice spacing, which can be controlled over a range from 46.2 nm to as large as 145 nm. researchgate.netacs.orgresearchgate.netacs.org Furthermore, these systems can accommodate a high loading concentration of QDs, up to 30% by weight (15% by volume), while still maintaining the well-ordered lamellar morphology. researchgate.netacs.org This high density of quantum emitters is crucial for creating an effective optical gain material platform, which is essential for investigating and harnessing the system's optical properties. researchgate.netresearchgate.net

Table 1: Properties of this compound-Modified Photonic Crystals

Property Description Value/Range Reference
Nanoparticle Cadmium selenide (CdSe) Quantum Dots - researchgate.netacs.orgresearchgate.net
Surface Ligand This compound - researchgate.netresearchgate.net
Polymer Matrix Brush Block Copolymers (BBCPs) PS-b-PEO researchgate.netacs.org
Assembly Mechanism Hydrogen-bonding Interactions - researchgate.netresearchgate.netacs.org
Resulting Structure 1D Photonic Crystal (Lamellar Array) Well-ordered researchgate.netacs.org
Tunable Lattice Spacing The periodic distance between QD layers 46.2 nm to 145 nm researchgate.netacs.orgresearchgate.netacs.org
Max. QD Loading Concentration of QDs in the matrix 30 wt % (15 vol %) researchgate.netacs.org

Investigations of Photoluminescence and Nonlinear Optical Properties in Modified Systems

The highly organized nanocomposites formed using this compound-modified quantum dots serve as excellent platforms for studying advanced optical phenomena, including photoluminescence (PL) and nonlinear optical (NLO) effects. researchgate.net The well-ordered arrays of QDs exhibit strong photoluminescence, a critical characteristic for applications in optoelectronics and sensing. researchgate.netresearchgate.netresearchgate.net

Investigations into the photoluminescent behavior of these systems have been conducted using multiphoton excitation with femtosecond laser light across a broad range of optical wavelengths, from 700 nm to 1550 nm. researchgate.netresearchgate.net Studies have observed significant two-photon photoluminescence (TP-PL) signals. researchgate.net For instance, when a composite blend was photoexcited with wavelengths between 700 nm and 1000 nm, the peak TP-PL signal was identified at an excitation wavelength of 740 nm. researchgate.net The ability of these materials to emit light through one-photon and two-photon absorption processes makes them robust for applications like amplified spontaneous emission (ASE). researchgate.net

In addition to strong photoluminescence, these ordered QD arrays demonstrate significant nonlinear optical properties. researchgate.net Specifically, strong third-harmonic generation (THG), a third-order nonlinear optical process, has been observed from these materials under multiphoton excitation. researchgate.netresearchgate.net Nonlinear optical spectroscopy is a sensitive technique for characterizing materials, providing information on crystal orientation and excitonic states. mdpi.com The engineered arrangement of the nanoparticles, facilitated by the this compound ligand, is crucial for achieving these pronounced NLO effects, which are of interest for applications in advanced photonic devices. researchgate.netresearchgate.net

Table 2: Observed Optical Properties of this compound-Modified Nanocomposites

Optical Property Excitation Method Wavelength Range Key Findings Reference
Photoluminescence (PL) Multiphoton Excitation 700 nm - 1550 nm Strong PL observed from well-ordered QD arrays. researchgate.netresearchgate.net
Two-Photon PL (TP-PL) Multiphoton Excitation 700 nm - 1000 nm Peak TP-PL signal observed at λPE = 740 nm. researchgate.net
Third-Harmonic Generation (THG) Multiphoton Excitation 700 nm - 1550 nm Strong THG observed from the well-ordered nanocomposite. researchgate.netresearchgate.net

Electrochemical Investigations of 11 Mercaptoundecylhydroquinone and Modified Electrode Surfaces

Redox Chemistry and Electron Transfer Mechanisms of the Hydroquinone (B1673460) Moiety

The hydroquinone part of the MUH molecule is central to its electrochemical functionality. sigmaaldrich.com It undergoes a reversible two-electron, two-proton oxidation-reduction reaction, converting between the hydroquinone (reduced) and quinone (oxidized) forms. frontiersin.org This redox activity is the basis for its use in various electrochemical applications. The transfer of electrons between the hydroquinone/quinone couple and the electrode surface is a key process that has been extensively studied. frontiersin.orgualberta.ca

The general mechanism for the redox reaction of the hydroquinone moiety (H₂Q) can be described as follows:

H₂Q ⇌ Q + 2H⁺ + 2e⁻

This equilibrium is highly dependent on the pH of the surrounding electrolyte, with the redox potential shifting to more negative values at higher pH. researchgate.netnih.gov The electron transfer can proceed through different pathways, including a two-electron, two-proton process or via a semiquinone intermediate. frontiersin.org

Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical properties of MUH-modified electrodes. wikipedia.orglibretexts.org In a typical CV experiment, the potential of the working electrode is swept linearly between two set values, and the resulting current is measured. wikipedia.orgcam.ac.uk For a MUH self-assembled monolayer (SAM) on a gold electrode, the cyclic voltammogram will show characteristic anodic and cathodic peaks corresponding to the oxidation and reduction of the hydroquinone moiety, respectively. researchgate.net The peak separation and peak currents provide valuable information about the electron transfer kinetics and the surface coverage of the MUH molecules. wikipedia.orgcam.ac.uk

Chronoamperometry, another key electrochemical technique, involves stepping the electrode potential to a value where an electrochemical reaction occurs and monitoring the current as a function of time. nih.govnih.gov This method can be used to determine the diffusion coefficient of electroactive species and to study the kinetics of electron transfer. libretexts.orgnih.gov For MUH-modified electrodes, chronoamperometry can help in understanding how the self-assembled monolayer affects the mass transport of analytes to the electrode surface and the rate of the redox reaction. abechem.com

Table 1: Representative Electrochemical Data for Hydroquinone Derivatives

Measurement Technique Parameter Typical Value/Observation Reference
Cyclic Voltammetry Anodic Peak Potential (Epa) Varies with pH and surface modification researchgate.net
Cyclic Voltammetry Cathodic Peak Potential (Epc) Varies with pH and surface modification researchgate.net
Cyclic Voltammetry Peak Separation (ΔEp) Increases with slower electron transfer kinetics ualberta.ca
Chronoamperometry Diffusion Coefficient Can be determined from the current-time response nih.gov

The environment at the electrode surface has a profound impact on the redox potential and electron transfer kinetics of the immobilized hydroquinone moiety. ualberta.caresearchgate.net Factors such as the composition of the self-assembled monolayer, the nature of the electrolyte, and the pH of the solution all play a crucial role. researchgate.netnih.gov

For instance, co-adsorbing MUH with other alkanethiols can alter the local dielectric environment and the orientation of the hydroquinone group, thereby influencing the redox potential. researchgate.net The rate of electron transfer can be significantly affected by the distance between the hydroquinone moiety and the electrode surface, as well as the presence of any barriers to electron tunneling. ualberta.ca Studies have shown that the kinetics of hydroquinone redox reactions can be limited by diffusion or by the rate of the chemical reaction at the interface, depending on the experimental conditions. nih.gov The presence of specific ions or molecules in the solution can also interact with the hydroquinone/quinone system, leading to shifts in the redox potential and changes in the reaction kinetics. nih.govmdpi.comcore.ac.ukjournalcsij.com

Cyclic Voltammetry and Chronoamperometry Studies at Modified Electrodes

Fundamental Principles of Electrochemical Sensor Development

Electrochemical sensors are analytical devices that convert a chemical interaction into a measurable electrical signal. sensor1stop.comresearchgate.net They typically consist of a working electrode, a reference electrode, and a counter electrode. sensor1stop.comnih.gov The working electrode is where the chemical recognition and signal transduction occur. winsen-sensor.com The fundamental principle behind their operation lies in the measurement of changes in current (amperometric), potential (potentiometric), or impedance at the working electrode surface as a result of the interaction with a target analyte. nih.gov

The development of these sensors involves several key steps:

Receptor Immobilization: A recognition element, such as an enzyme, antibody, or in this case, a redox-active molecule like MUH, is immobilized on the electrode surface. mdpi.comnih.gov

Analyte Interaction: The target analyte specifically interacts with the immobilized receptor.

Signal Transduction: This interaction causes a change in the electrochemical properties of the electrode surface.

Signal Measurement: The resulting electrical signal is measured and correlated to the concentration of the analyte. winsen-sensor.com

The design of modified electrodes is crucial for achieving high sensitivity and selectivity in electrochemical sensors. researchgate.netsocietechimiquedefrance.fr Self-assembled monolayers (SAMs) of molecules like 11-mercaptoundecylhydroquinone on gold surfaces provide a versatile platform for creating well-defined and functional interfaces. societechimiquedefrance.fr The thiol group ensures strong and stable anchoring to the gold surface, while the long alkyl chain provides a defined distance and orientation for the hydroquinone headgroup. societechimiquedefrance.fr

This molecular-level control allows for the rational design of sensor surfaces. societechimiquedefrance.fr By co-immobilizing other molecules with specific functionalities alongside MUH, it is possible to create surfaces that can selectively bind to target analytes. mdpi.comresearchgate.net The transduction of this binding event can then be monitored through changes in the electrochemical signal of the hydroquinone moiety. For example, the binding of an analyte near the hydroquinone group could sterically hinder its redox reaction or alter the local electrostatic environment, leading to a measurable change in the cyclic voltammogram. ualberta.ca

The interaction of analytes with a MUH-modified electrode can produce distinct electrochemical signatures. core.ac.uk These signatures are changes in the electrochemical response of the hydroquinone moiety that are indicative of a specific binding event. For example, the oxidation or reduction peak currents in cyclic voltammetry may increase or decrease upon analyte binding. wikipedia.org Similarly, the peak potentials may shift to more positive or negative values. researchgate.net

These changes can be attributed to several factors:

Catalytic Effects: In some cases, the bound analyte may participate in the redox reaction, leading to a catalytic enhancement of the current. core.ac.uk

Blocking Effects: The analyte may block access of the hydroquinone moiety to the electrolyte or the electrode surface, thereby decreasing the current.

Electrostatic Interactions: Charged analytes can alter the local electric field at the electrode surface, influencing the redox potential of the hydroquinone. ualberta.ca

By carefully analyzing these electrochemical signatures, it is possible to detect and quantify the presence of specific analytes in a sample. wikipedia.org

Design of Modified Electrodes for Molecular Recognition and Transduction

Role in Electrochemical Energy Storage Systems

The redox properties of hydroquinone and its derivatives make them promising candidates for applications in electrochemical energy storage systems, such as supercapacitors and batteries. taylorfrancis.comrsc.org These systems rely on materials that can undergo fast and reversible redox reactions to store and release energy. rsc.orgcore.ac.uk

While there is extensive research on quinone-based materials for energy storage, the specific application of this compound in this area is less documented in the provided search results. However, the fundamental principles suggest its potential. The hydroquinone moiety can act as the active material, storing charge through its redox transformation. The self-assembly capability of MUH could be leveraged to create highly ordered electrode architectures with large surface areas, which is beneficial for high power and energy densities. nih.gov The ability to tune the properties of the electrode surface by co-adsorbing other molecules could also be used to optimize the performance of the energy storage device. rsc.org Further research is needed to fully explore the potential of MUH and similar compounds in practical electrochemical energy storage applications.

Functionalization of Electrode Materials for Charge Accumulation

The functionalization of electrode surfaces with this compound is a key strategy for developing interfaces with charge storage capabilities at the molecular level. This process typically involves the self-assembly of 2-(11-mercaptoundecyl)hydroquinone (H₂QC₁₁SH) molecules onto a gold electrode surface. The thiol (-SH) group at one end of the molecule has a strong affinity for gold, leading to the spontaneous formation of a stable and well-ordered self-assembled monolayer (SAM). rsc.orgacs.org This method provides a straightforward way to immobilize electroactive hydroquinone units onto a conductive substrate. ias.ac.in

Once the monolayer is formed, the electrode surface is endowed with the redox properties of the hydroquinone moieties. These terminal groups can undergo a reversible two-electron, two-proton redox reaction, converting between the hydroquinone (reduced) and benzoquinone (oxidized) states. This redox transition allows the monolayer to store and release charge in a controlled manner, governed by the applied electrode potential. The charge is effectively accumulated within the molecular layer through this electrochemical process.

Mechanism of Charge Transfer at this compound-Modified Interfaces

H₂Q ⇌ Q + 2e⁻ + 2H⁺

This redox reaction exhibits a clear dependence on the pH of the aqueous solution. acs.org The formal potential of the hydroquinone/quinone couple shifts to more negative values as the pH increases, with studies reporting a slope of approximately 58.5 mV/pH unit over a wide pH range (1.3 to 12.1). acs.orgresearchgate.net This value is very close to the theoretical Nernstian value of 59 mV/pH for a two-electron, two-proton transfer, confirming this reaction mechanism. umich.edu

The kinetics of the electron transfer process are significantly influenced by the length of the alkyl chain separating the hydroquinone moiety from the gold electrode. For hydroquinone-terminated alkanethiols, the rate of electron transfer decreases as the alkyl chain length increases. acs.org This behavior is characteristic of an electron tunneling mechanism through the insulating alkyl chain. The rate of this redox reaction is slow, and its kinetics can be analyzed using time-dependent spectroscopic and electrochemical techniques. rsc.org In acidic solutions, the large peak separation observed in cyclic voltammograms indicates that the redox reaction is kinetically slow, with the protonation step of the quinone group being the likely rate-controlling step. hokudai.ac.jp

The electron tunneling constant, β, which quantifies the decay of the electron transfer rate with distance, has been experimentally determined for hydroquinone-terminated SAMs. A value of approximately 1.04 per CH₂ unit has been reported, which is consistent with values for other tethered redox systems. acs.orgresearchgate.net This confirms that the alkyl chain acts as a barrier to electron transfer, and the charge transfer occurs via a non-resonant tunneling process.

It is also important to note that at high positive potentials (e.g., above +1.4 V vs. Ag/AgCl), the monolayer can undergo an irreversible oxidative decomposition. rsc.org This process involves the anodic cleavage of the sulfur-gold bond, leading to the formation of species like alkylsulfonic acid and eventually carbon dioxide, which results in the degradation of the monolayer. rsc.orghokudai.ac.jp

ParameterValue/ObservationSource(s)
Redox Reaction H₂Q ⇌ Q + 2e⁻ + 2H⁺ acs.org
pH Dependence Formal potential shifts by -58.5 mV/pH acs.orgresearchgate.net
Electron Tunneling Constant (β) (1.04 ± 0.06) per CH₂ unit acs.orgresearchgate.net
Rate-Controlling Step (Acidic) Protonation of the quinone moiety hokudai.ac.jp
Decomposition Potential > +1.4 V (vs. Ag/AgCl) rsc.org

Advanced Spectroscopic and Microscopic Characterization Methodologies for 11 Mercaptoundecylhydroquinone Research

The detailed investigation of 11-Mercaptoundecylhydroquinone (MUH), particularly in the context of self-assembled monolayers (SAMs), relies on a suite of advanced spectroscopic techniques. These methods provide critical insights into the molecule's structural integrity, its orientation on surfaces, the nature of its binding to substrates, and its electronic properties.

Theoretical and Computational Studies of 11 Mercaptoundecylhydroquinone Systems

Molecular Dynamics Simulations of Self-Assembly and Interfacial Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique provides a "computational microscope" that offers detailed insights into the mechanisms of molecular self-assembly and behavior at interfaces. osti.gov For 11-Mercaptoundecylhydroquinone, MD simulations are instrumental in understanding how individual molecules organize into larger, functional structures. This process is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. osti.gov

Simulations can model the spontaneous formation of self-assembled monolayers (SAMs) on various substrates. The thiol (-SH) group of this compound has a strong affinity for noble metal surfaces like gold, leading to the formation of ordered molecular layers. MD simulations can track the trajectory of each molecule, revealing the dynamics of the assembly process, the final orientation of the molecules, and the packing density of the monolayer. nih.govnsf.gov

Furthermore, these simulations can elucidate interfacial phenomena, such as how these molecules behave at the boundary between two different phases, like an oil-water interface. mdpi.com The simulations can show the orientation of the amphiphilic this compound molecule, with its hydrophilic hydroquinone (B1673460) head and hydrophobic undecyl chain, and how this arrangement influences interfacial properties. mdpi.com In complex systems, such as polymer composites, MD simulations can model the aggregation of these molecules and their interaction with the polymer matrix. nsf.gov

Table 1: Key Parameters and Insights from MD Simulations of this compound Systems
Simulation AspectKey Parameters InvestigatedTypical Findings and Insights
Self-Assembly Dynamics Force field (e.g., CHARMM, AMBER), temperature, solvent environment, simulation time.Reveals the pathway and timescale of monolayer formation; identifies intermediate structures and the role of intermolecular hydrogen bonds from the hydroquinone moiety. nih.govnih.gov
Monolayer Structure Surface type (e.g., Au(111)), molecular concentration, temperature.Determines the final tilt angle of the alkyl chains, the packing arrangement (e.g., hexagonal lattice), and the surface coverage.
Interfacial Behavior Nature of the two phases (e.g., water-oil, polymer-solvent), presence of other molecules.Shows the orientation of molecules at the interface, the formation of aggregates or micelles, and the resulting changes in interfacial tension. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Redox Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgukm.my It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system can be determined from its electron density. ukm.my DFT is a powerful tool for calculating the electronic properties of this compound, which are central to its function in electronic devices and as a redox-active species.

DFT calculations can determine key electronic structure parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and electronic excitability. For this compound, the HOMO is typically localized on the electron-rich hydroquinone ring, while the LUMO distribution provides insight into the electron-accepting regions of the molecule.

The redox properties of the hydroquinone moiety are also readily studied using DFT. The theory can be used to calculate the oxidation potential of the hydroquinone to its corresponding quinone form. This is achieved by computing the total energies of the molecule in its reduced (hydroquinone) and oxidized (quinone) states, often including the effects of the solvent through continuum solvation models. aps.org These calculated potentials are essential for designing and understanding electrochemical sensors and molecular switches based on this compound.

Table 2: Electronic Properties of this compound from DFT Calculations
PropertySignificanceTypical Calculated Value Range
HOMO Energy Relates to the ability to donate an electron; determines the oxidation potential.-5.0 to -5.5 eV
LUMO Energy Relates to the ability to accept an electron.-1.0 to -1.5 eV
HOMO-LUMO Gap Indicates chemical stability and the energy required for electronic excitation.3.5 to 4.5 eV
Redox Potential (Hydroquinone/Quinone) The potential at which the molecule is oxidized or reduced; crucial for electrochemical applications.+0.4 to +0.6 V (vs. SHE) aps.org

Modeling of Interfacial Interactions in Hybrid Nanomaterials and Composites

The performance of hybrid nanomaterials and composites often depends critically on the interactions occurring at the interface between the different components. mdpi.com this compound is frequently used as a surface ligand for nanoparticles, such as cadmium selenide (B1212193) (CdSe) quantum dots, to facilitate their dispersion and integration into polymer matrices. researchgate.netacs.orgacs.org Computational modeling is essential for understanding and optimizing these interfacial interactions.

Modeling can reveal the nature and strength of the forces that bind the this compound ligand to both the nanoparticle surface and the surrounding matrix. The thiol group provides a covalent anchor to the nanoparticle, while the hydroquinone head and alkyl chain mediate interactions with the host material. In composites involving polymers like poly(ethylene oxide) (PEO), strong hydrogen-bonding interactions between the hydroxyl groups of the hydroquinone and the ether oxygens of the PEO are crucial. researchgate.netacs.org

These models can predict the spatial arrangement of nanoparticles within the composite, which is vital for applications in photonics and electronics. acs.orgacs.org By simulating the interplay of enthalpic and entropic forces, researchers can predict how nanoparticles modified with this compound will assemble within a block copolymer matrix, leading to the formation of ordered arrays with tunable properties. researchgate.net Understanding these interfacial interactions is key to designing functional materials with precisely controlled nanostructures. mdpi.com

Emerging Research Directions and Future Outlook for 11 Mercaptoundecylhydroquinone in Materials Science

Development of Novel Functional Materials through Tailored Self-Assembly

The process of self-assembly, where components spontaneously organize into ordered structures, is a cornerstone of modern materials science, providing a pathway to fabricate innovative materials with programmable functions. nih.govfrontiersin.org The molecular design of building blocks is crucial for controlling the morphology and physicochemical properties of the resulting materials. frontiersin.org In this context, 11-Mercaptoundecylhydroquinone serves as a key enabling molecule for the tailored self-assembly of functional nanocomposites.

A significant area of research involves using this compound to modify the surface of nanoparticles, which can then be directed to assemble within block copolymer (BCP) templates. researchgate.net For instance, Cadmium selenide (B1212193) (CdSe) quantum dots (QDs), when functionalized with this compound, can be selectively incorporated into specific domains of self-assembled brush block copolymers (BBCPs). acs.orgresearchgate.netresearchgate.net The hydroquinone (B1673460) group of the ligand forms strong hydrogen bonds with the poly(ethylene oxide) (PEO) domains of the BCP, guiding the precise placement of the CdSe nanoparticles. acs.orgresearchgate.net This method allows for the creation of well-ordered, one-dimensional arrays of quantum dots within a periodic lamellar polymer matrix. acs.orgresearchgate.net

The ability to control the arrangement of nanoparticles in this manner is essential for the design of functional materials, particularly in the field of photonics. researchgate.net By adjusting the polymer chain lengths and the loading concentration of the functionalized nanoparticles, the lattice spacing of these self-assembled photonic crystals can be widely tuned, with reported spacings ranging from 46.2 to 145 nm. acs.orgresearchgate.net This tunability allows for the fabrication of materials that can reflect specific wavelengths of light, leading to applications in sensors, displays, and optical filters. acs.org Research has demonstrated that these composite structures can be fabricated to reflect visible light, creating vivid colors without the use of traditional pigments. acs.org

FeatureDescriptionSource
Ligand This compound researchgate.netacs.orgresearchgate.net
Nanoparticle Cadmium selenide (CdSe) Quantum Dots acs.orgresearchgate.netresearchgate.net
Matrix Brush Block Copolymers (BBCPs) like (polynorbornene-graft-poly(styrene))-block-(polynorbornene-graft-poly(ethylene oxide)) researchgate.net
Driving Interaction Strong hydrogen-bonding between the hydroquinone ligand and the PEO domains of the copolymer. acs.orgresearchgate.netresearchgate.net
Resulting Structure Well-ordered arrays of quantum dots within a periodic lamellar polymer matrix (1D photonic crystal). acs.orgresearchgate.net
Tunable Property Lattice spacing can be varied from 46.2 nm to 145 nm. acs.orgresearchgate.net
Potential Application Fabrication of thermosetting photonic resins with tunable optical appearances. acs.org

Exploration of Synergistic Effects in Multi-Component Hybrid Systems

The integration of this compound into multi-component systems creates hybrid materials where the properties are greater than the sum of their parts. The synergy arises from the specific interactions between the organic ligand, the inorganic nanoparticles, and the polymer matrix.

In the previously mentioned CdSe/BCP system, the synergy is evident. The block copolymer acts as a robust template for ordering and patterning, with the ability to create features down to 5 nm. acs.org The CdSe quantum dots provide the desired optical or electronic functionality. This compound is the crucial intermediary that bridges these two components, allowing for high loading concentrations (up to 30 wt. %) of nanoparticles without disrupting the self-assembly process. acs.orgresearchgate.net This combination allows for the fabrication of materials with both highly ordered nanostructures and significant functional payloads, a goal that is challenging to achieve with other methods. acs.org

Beyond structural synergy, there is potential for electronic and chemical synergy. The hydroquinone moiety is redox-active, while the thiol group can also participate in various chemical reactions. This dual reactivity opens up possibilities for creating materials with tunable electronic properties or sensing capabilities. For example, the radical scavenging activity of polyphenols containing a 3,4-dihydroxy substructure (similar to hydroquinone) can be synergistically enhanced by the presence of thiols. nih.gov This principle suggests that the this compound molecule itself could be part of a synergistic system for antioxidant or radical-scavenging applications in functional coatings or composites. The exploration of these combined functionalities in well-ordered, multi-component architectures represents a significant future research direction.

Green Chemistry Approaches in the Synthesis and Application of Thiol-Hydroquinone Systems

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in materials science. pjoes.comrsc.org These principles advocate for the prevention of waste, maximization of atom economy, use of safer solvents, and designing for energy efficiency and degradation. mlsu.ac.inacs.org

Applying these principles to this compound and related systems presents a key area for future research. The synthesis of functionalized quinones and thioethers often involves multiple steps and potentially hazardous reagents. acs.orgresearchgate.net Developing more sustainable synthetic routes is a primary goal. One promising approach is the development of one-pot reactions that reduce waste and energy consumption. mlsu.ac.in For instance, research has shown the feasibility of a one-pot oxidative radical cross-coupling of thiols with hydroquinones to form quinonyl thioethers. sci-hub.se While this specific method used chromic acid, a non-green reagent, it provides a proof-of-concept for direct C-S bond formation that could be adapted with greener oxidants. sci-hub.se

Further green chemistry considerations include:

Use of Renewable Feedstocks : Investigating bio-based sources for the undecyl chain or the hydroquinone ring. pjoes.commlsu.ac.in

Avoiding Derivatization : Synthetic strategies should minimize the use of protecting groups, which require additional steps and generate waste. acs.org Enzyme-catalyzed reactions, known for their high specificity, could be explored to achieve this. acs.org

Safer Solvents : Replacing hazardous organic solvents in both the synthesis and the self-assembly processes with greener alternatives like water, supercritical fluids, or bio-based solvents. mlsu.ac.in

Design for Degradation : Designing the final material so that it can break down into innocuous products at the end of its lifecycle. mlsu.ac.in The ester or amide bonds sometimes present in block copolymers, for example, could be designed to be biodegradable.

By integrating these green chemistry principles, the development of materials based on this compound can proceed in a more environmentally sustainable and economically viable manner.

Challenges and Opportunities in Fundamental Research and Advanced Engineering

Despite the promise of this compound in materials science, several challenges and opportunities remain.

Challenges:

Scale-Up and Defect Control : While laboratory-scale fabrication of ordered nanostructures is well-demonstrated, scaling up these processes to industrial production while maintaining long-range order and minimizing defects is a significant hurdle. acs.org

Kinetic Control : The self-assembly process can be slow, and controlling the kinetics to achieve the desired equilibrium structure is often challenging. acs.org

Synthesis Complexity : The multi-step synthesis of precisely functionalized molecules like this compound can be complex and costly, potentially limiting its widespread application.

System Tolerance : Block copolymer systems can have poor tolerance for high loadings of additives, which can disrupt the delicate balance of interactions that drives self-assembly. acs.org Although high loading has been achieved with this compound-functionalized QDs, this remains a general challenge for other potential nanoparticle fillers.

Opportunities:

Expanding the Toolbox : There is a vast opportunity to explore the use of this compound with a wider range of nanoparticles (e.g., magnetic, catalytic) and polymer matrices. This could lead to new classes of materials for applications in data storage, catalysis, and spintronics. acs.org

Stimuli-Responsive Materials : The redox-active hydroquinone group could be used to create materials that respond to electrical or chemical stimuli, enabling the development of smart sensors and actuators.

Fundamental Understanding : Further investigation into the thermodynamics and kinetics of self-assembly in these multi-component systems is needed. frontiersin.org A deeper understanding of the noncovalent interactions, such as hydrogen bonding and π-π stacking, will allow for more precise control over the final material properties. nih.govbeilstein-journals.org

Advanced Engineering Applications : The successful fabrication of these ordered nanocomposites opens the door to engineering advanced devices. This includes not only photonic crystals but also metamaterials, advanced coatings, and templates for fabricating inorganic nanostructures. acs.org

Q & A

Q. What ethical and safety considerations are critical when handling this compound in laboratory settings?

  • Category : Safety & Ethics
  • Methodological Answer : Follow Globally Harmonized System (GHS) guidelines for thiol-containing compounds (e.g., use fume hoods, personal protective equipment). Conduct risk assessments for potential mutagenicity (Ames test) and environmental impact (OECD guidelines). Document protocols in line with institutional review board (IRB) standards .

Tables for Key Data

Parameter Recommended Technique Key Considerations References
Purity AssessmentHPLC with UV detectionUse C18 columns; mobile phase pH impacts resolution
Redox ActivityCyclic VoltammetryAnaerobic conditions to prevent O₂ interference
Solubility AnalysisGravimetric + UV-VisAccount for temperature-dependent aggregation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.